molecular formula C13H8Cl2N2 B076408 2-(2,4-dichlorophenyl)-1H-benzimidazole CAS No. 14225-79-7

2-(2,4-dichlorophenyl)-1H-benzimidazole

Cat. No.: B076408
CAS No.: 14225-79-7
M. Wt: 263.12 g/mol
InChI Key: FEFXAMYFMLSALS-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-1H-benzimidazole is a chemical compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse biological activities, including antifungal, antiviral, and anticancer properties. The presence of the 2,4-dichlorophenyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 2,4-dichlorobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and residence time, leading to higher yields and improved efficiency. The use of continuous flow reactors also minimizes the generation of waste and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the 2,4-dichlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in aqueous medium, potassium carbonate in organic solvents.

Major Products

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-(2,4-dichlorophenyl)-1H-benzimidazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antifungal, antiviral, and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

2-(2,4-dichlorophenyl)-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:

  • 2-(2,4-difluorophenyl)-1H-benzimidazole
  • 2-(2,4-dibromophenyl)-1H-benzimidazole
  • 2-(2,4-dimethylphenyl)-1H-benzimidazole

Uniqueness

The presence of the 2,4-dichlorophenyl group in this compound imparts unique chemical and biological properties, such as enhanced stability and increased biological activity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2/c14-8-5-6-9(10(15)7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFXAMYFMLSALS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30299208
Record name 2-(2,4-dichlorophenyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30299208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14225-79-7
Record name 14225-79-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128757
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2,4-dichlorophenyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30299208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the structural characterization of 2-(2,4-dichlorophenyl)-1H-benzimidazole?

A1: this compound is a compound synthesized by reacting ο-phenylenediamine with 2,4-dichlorobenzaldehyde in ethanol under reflux. [] The molecule exhibits a non-planar structure, with a dihedral angle of 42.00° (15) observed between the benzimidazole ring system and the substituted benzene ring. [] While the abstract doesn't provide the molecular formula and weight, these can be deduced from the structure:

    Q2: How does the crystal structure of this compound influence its properties?

    A2: The crystal structure reveals intermolecular N—H⋯N interactions between adjacent molecules. [] These hydrogen bonding interactions contribute to the compound's packing in the solid state and may influence its melting point, solubility, and stability. Further research on solubility, stability under various conditions, and polymorphism would provide a more detailed understanding.

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